4,6-Dimethyl-2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxamide
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Overview
Description
4,6-Dimethyl-2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxamide is a heterocyclic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The structure of this compound includes a pyridine ring with various substituents that contribute to its unique chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various biological targets .
Mode of Action
It is known that similar compounds can interact with their targets in a variety of ways, leading to changes in cellular function .
Biochemical Pathways
Similar compounds have been found to influence a variety of biochemical pathways .
Pharmacokinetics
Similar compounds have been found to have diverse pharmacokinetic properties .
Result of Action
Similar compounds have been found to have a variety of biological effects .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxamide typically involves the Hantzsch reaction, which is a multi-component reaction. This reaction usually involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the presence of a catalyst such as p-toluenesulfonic acid .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding pyridine derivative.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
4,6-Dimethyl-2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in the development of new therapeutic agents, particularly for cardiovascular diseases.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.
Amlodipine: A widely used antihypertensive agent with a similar mechanism of action.
Nicardipine: Known for its use in treating angina and hypertension.
Uniqueness
4,6-Dimethyl-2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxamide is unique due to its specific substituents, which can influence its pharmacokinetic and pharmacodynamic properties. These differences can affect its efficacy, bioavailability, and side effect profile compared to other similar compounds .
Properties
IUPAC Name |
4,6-dimethyl-2-oxo-1-phenylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-9-8-10(2)16(11-6-4-3-5-7-11)14(18)12(9)13(15)17/h3-8H,1-2H3,(H2,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXFAIIBHTUHGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1C2=CC=CC=C2)C(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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